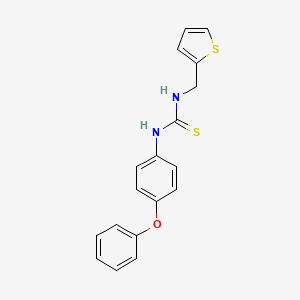![molecular formula C14H13N3O2S B5815994 N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, also known as PAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAA is a pyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of various enzymes and signaling pathways, leading to changes in gene expression, cell proliferation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, allowing researchers to study the effects of these pathways on various biological processes. However, one limitation of using N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, including:
1. Further studies on the mechanism of action of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, including its effects on specific enzymes and signaling pathways.
2. Studies on the potential use of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
3. Studies on the potential use of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in the development of new drugs or therapies for the treatment of various diseases.
4. Studies on the potential side effects and toxicity of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, as well as the optimal dose and duration of treatment.
In conclusion, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is a promising compound that has been extensively studied for its potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in cancer treatment. In neurology, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to modulate the immune response and have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-14(12-8-4-5-9-16-12)17-19-13(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKJGULSYJIPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)



![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)


![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)